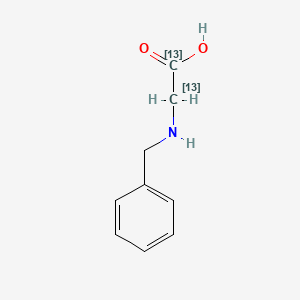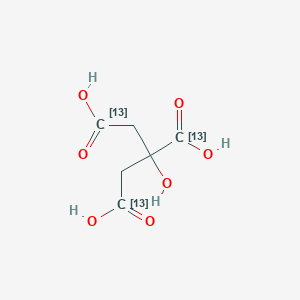
2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger and Yarrowia lipolytica . The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability.
Industrial Production Methods: The industrial production of this compound predominantly employs submerged fermentation techniques. This method utilizes strains of Aspergillus niger due to its high yield and efficiency . The fermentation broth is then filtered, and the citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid .
化学反应分析
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid and other intermediates in the citric acid cycle.
Reduction: Reduction reactions can convert it into isocitric acid.
Esterification: It reacts with alcohols to form esters, which are used in the synthesis of biodegradable polymers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Esterification Conditions: Acidic catalysts such as sulfuric acid are used to facilitate esterification reactions.
Major Products:
Aconitic Acid: Formed through oxidation.
Isocitric Acid: Formed through reduction.
Esters: Formed through esterification with various alcohols.
科学研究应用
2-Hydroxypropane-1,2,3-tricarboxylic acid has extensive applications in scientific research:
作用机制
The primary mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid involves its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the oxidation of acetyl-CoA to carbon dioxide and water, thereby releasing energy in the form of ATP . Additionally, its chelating properties allow it to bind metal ions, making it effective in various industrial and medical applications .
相似化合物的比较
Isocitric Acid: An isomer of citric acid with similar chemical properties but different biological roles.
Aconitic Acid: An intermediate in the citric acid cycle with a similar structure but different reactivity.
Trimesic Acid: A tricarboxylic acid with a benzene ring, differing significantly in structure and applications.
Uniqueness: 2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its pivotal role in the citric acid cycle, its non-toxic nature, and its wide range of applications across various industries. Its ability to chelate metal ions and its involvement in essential metabolic pathways distinguish it from other tricarboxylic acids .
属性
分子式 |
C6H8O7 |
|---|---|
分子量 |
195.10 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1 |
InChI 键 |
KRKNYBCHXYNGOX-FRSWOAELSA-N |
手性 SMILES |
C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


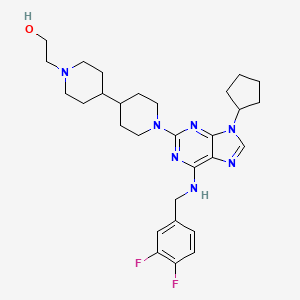
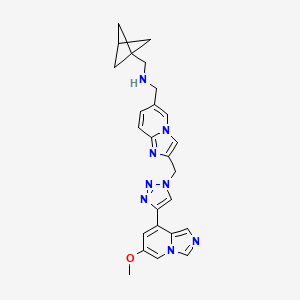
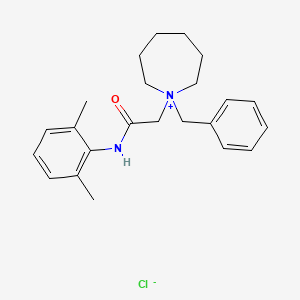
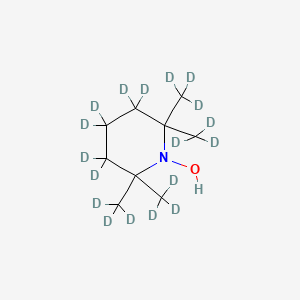

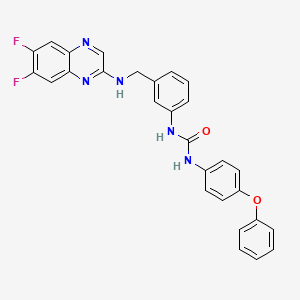

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)


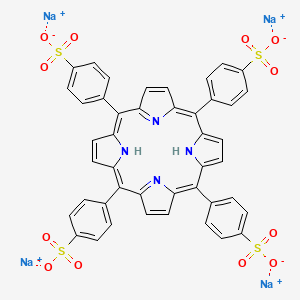
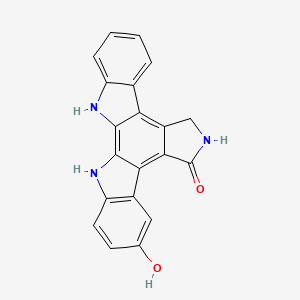
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
